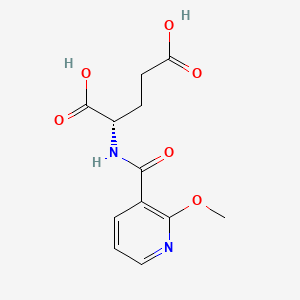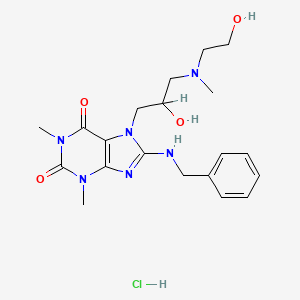
Hexa-3,5-dienoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexa-3,5-dienoyl chloride can be synthesized through the chlorination of sorbic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{C}_6\text{H}_8\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_7\text{ClO} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Hexa-3,5-dienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form sorbic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles such as maleic anhydride.
Hydrolysis: Occurs readily in the presence of water or aqueous bases.
Major Products Formed:
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Diels-Alder Reactions: Formation of cyclohexene derivatives.
Hydrolysis: Formation of sorbic acid.
Wissenschaftliche Forschungsanwendungen
Hexa-3,5-dienoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable derivatives.
Wirkmechanismus
Hexa-3,5-dienoyl chloride can be compared with other acyl chlorides such as:
Acetyl Chloride (CH3COCl): A simpler acyl chloride with a single carbonyl group, used primarily in acetylation reactions.
Benzoyl Chloride (C6H5COCl): Contains a benzene ring, making it more reactive in electrophilic aromatic substitution reactions.
Crotonyl Chloride (C4H7ClO): Similar to this compound but with a shorter conjugated system, used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts additional reactivity compared to other acyl chlorides. This feature allows it to participate in a broader range of chemical reactions, including cycloaddition and polymerization processes.
Vergleich Mit ähnlichen Verbindungen
- Acetyl Chloride
- Benzoyl Chloride
- Crotonyl Chloride
- Propionyl Chloride
- Butyryl Chloride
Eigenschaften
CAS-Nummer |
73670-84-5 |
|---|---|
Molekularformel |
C6H7ClO |
Molekulargewicht |
130.57 g/mol |
IUPAC-Name |
hexa-3,5-dienoyl chloride |
InChI |
InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-4H,1,5H2 |
InChI-Schlüssel |
DZAKSUJUIDXBPF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


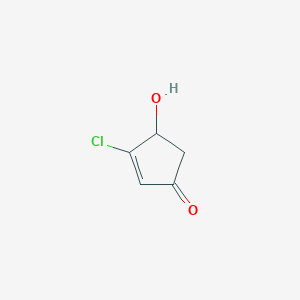
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
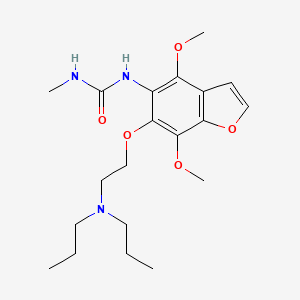
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
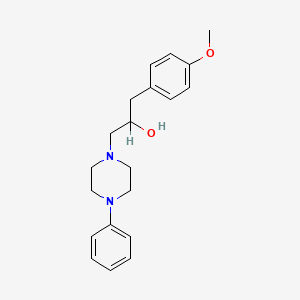
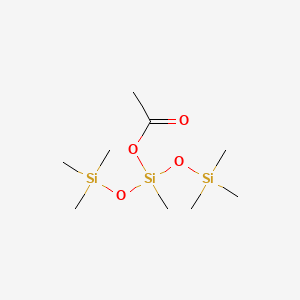
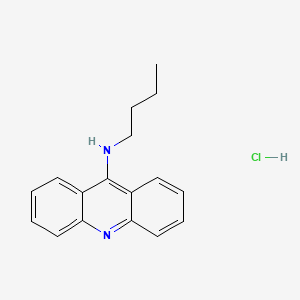

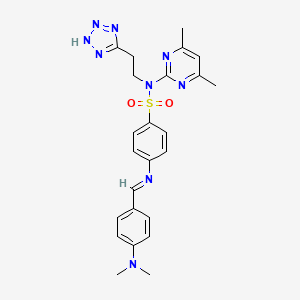
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
